

Quantum Chemical Calculations for 2,5-Dimethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for **2,5-dimethylbenzoic acid**. While direct computational studies on this specific molecule are limited in publicly available literature, this document leverages data from structurally similar compounds and established computational methodologies to offer a predictive analysis and a detailed protocol for researchers. The guide is intended to serve as a valuable resource for those in drug development and materials science seeking to understand and predict the molecular properties of **2,5-dimethylbenzoic acid**.

Introduction

2,5-Dimethylbenzoic acid ($C_9H_{10}O_2$) is a substituted aromatic carboxylic acid.[1][2] Like other benzoic acid derivatives, its chemical and physical properties are of interest for applications in medicinal chemistry and materials science.[3] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the geometric, electronic, and spectroscopic properties of such molecules.[3][4] This guide outlines the theoretical basis for these calculations, presents expected data based on analogous compounds, and provides a comparison with available experimental data.

Computational Methodology

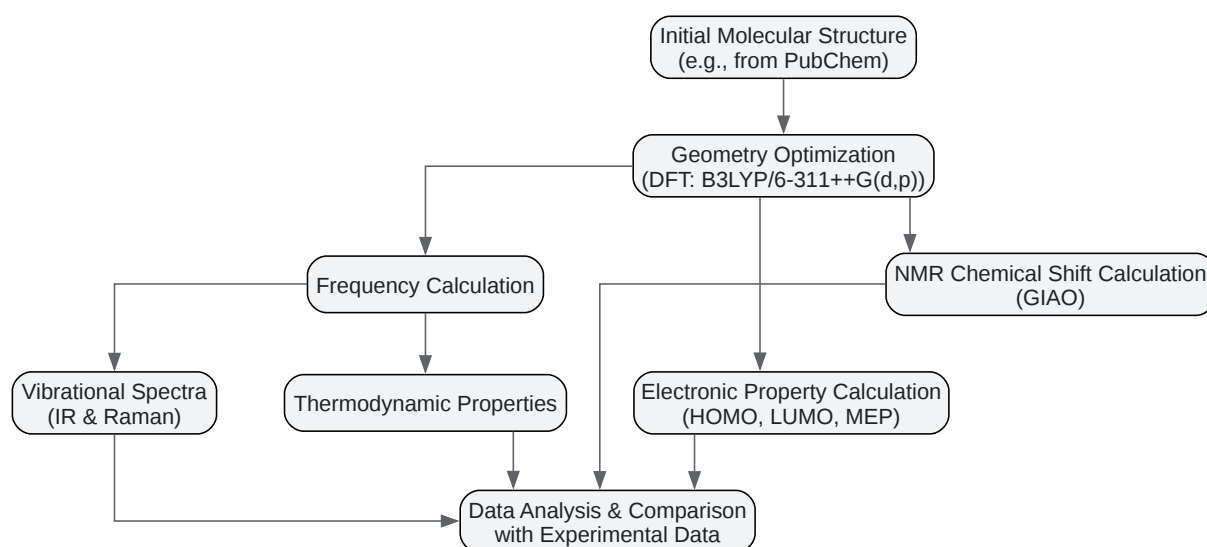
The primary method for quantum chemical analysis of benzoic acid derivatives is Density Functional Theory (DFT).^{[3][4][5]} This approach offers a good balance between computational cost and accuracy for predicting molecular properties.

Detailed Computational Protocol

A typical computational workflow for analyzing **2,5-dimethylbenzoic acid** would involve the following steps:

- **Initial Structure Preparation:** The 3D structure of **2,5-dimethylbenzoic acid** can be obtained from databases like PubChem or constructed using molecular modeling software.^[1]
- **Geometry Optimization:** The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT functional such as B3LYP or PBE1PBE with a basis set like 6-311G**.^[6]
- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
- **Electronic Property Calculation:** Single-point energy calculations are used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
- **NMR Chemical Shift Calculation:** The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.^[3]
- **Solvation Effects:** To model the behavior of the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

The following diagram illustrates a typical workflow for these calculations:



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A typical computational workflow for analyzing molecular structures.

Predicted and Experimental Data

The following tables summarize the expected quantitative data for **2,5-dimethylbenzoic acid** based on calculations for analogous compounds and available experimental data.

Physicochemical and Computed Properties

While extensive experimental data for **2,5-dimethylbenzoic acid** is not readily available, its properties can be estimated from its chemical structure and data from closely related isomers.

[7]

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂	PubChem[1]
Molecular Weight	150.17 g/mol	PubChem[1]
IUPAC Name	2,5-dimethylbenzoic acid	PubChem[1]
CAS Number	610-72-0	NIST[2]

Predicted Geometrical Parameters (Based on 2,4-Dimethylbenzoic Acid)

The following table presents the optimized geometrical parameters for 2,4-dimethylbenzoic acid, which can be considered a close analog of **2,5-dimethylbenzoic acid**. These values were obtained using DFT calculations.

Parameter	Bond Length (Å)	Bond Angle (°)
C-C (ring)	1.39 - 1.41	118 - 121
C-C (methyl)	~1.51	-
C-C (carboxyl)	~1.49	-
C=O	~1.21	-
C-O	~1.36	-
O-H	~0.97	-
C-C-C (ring)	-	118 - 121
C-C-O	-	~118
O-C=O	-	~124

Data inferred from studies on 2,4-dimethylbenzoic acid.[3]

Predicted Electronic Properties (Based on Benzoic Acid Derivatives)

The electronic properties of **2,5-dimethylbenzoic acid** are expected to be similar to other substituted benzoic acids.

Property	Predicted Value
HOMO Energy	~ -6.5 eV
LUMO Energy	~ -1.5 eV
HOMO-LUMO Gap	~ 5.0 eV

Values are estimations based on general trends for benzoic acid derivatives.

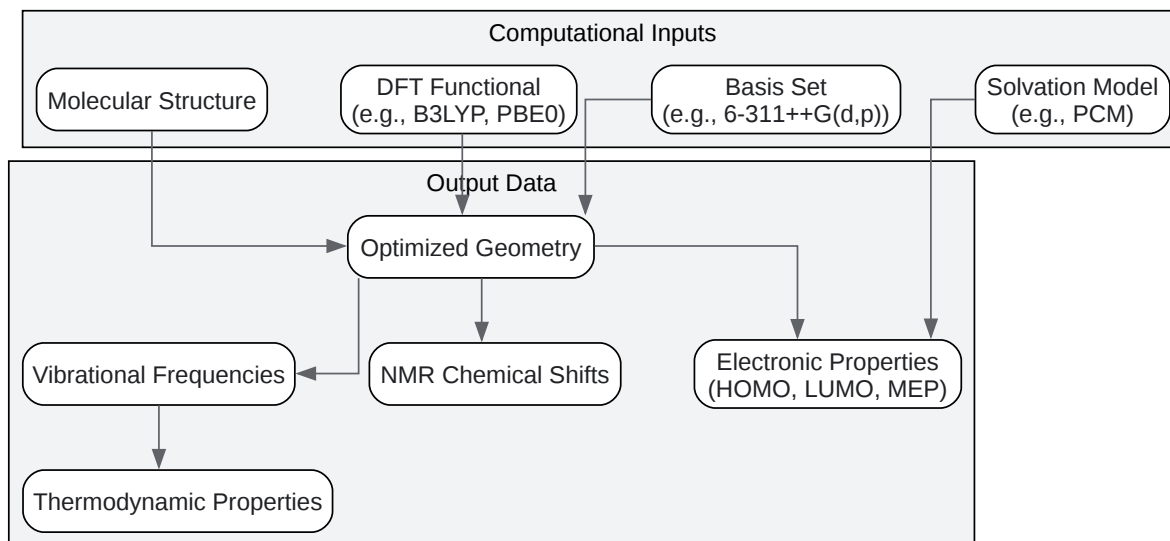
Experimental Spectroscopic Data

The following table summarizes available experimental spectroscopic data for **2,5-dimethylbenzoic acid**.

Spectrum Type	Key Peaks/Features	Source
IR Spectrum	C=O stretch (~1700 cm ⁻¹), O-H stretch (broad, ~2500-3300 cm ⁻¹), C-H stretch (~2900-3100 cm ⁻¹), C=C stretch (~1600 cm ⁻¹)	NIST[8]
Mass Spectrum	Molecular Ion Peak (m/z) = 150	NIST[2]

Relationship Between Computational Parameters and Output Data

The choice of computational method and basis set directly influences the accuracy and type of data that can be obtained. The following diagram illustrates this relationship.



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Relationship between computational inputs and resulting data.

Conclusion

While direct quantum chemical calculations for **2,5-dimethylbenzoic acid** are not extensively reported, this guide provides a robust framework for conducting such analyses. By employing DFT methods with appropriate functionals and basis sets, researchers can predict the geometric, electronic, and spectroscopic properties of this molecule with a high degree of confidence. The predicted data, when compared with available experimental results, can provide valuable insights for applications in drug design and materials science. The methodologies and comparative data presented herein serve as a comprehensive starting point for further computational and experimental investigations of **2,5-dimethylbenzoic acid**.

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